Dansylbradykinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

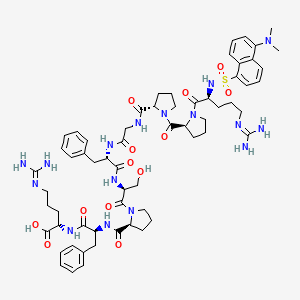

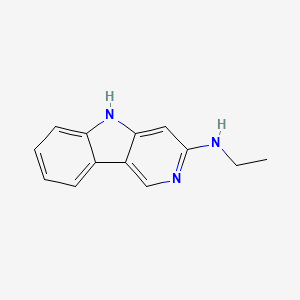

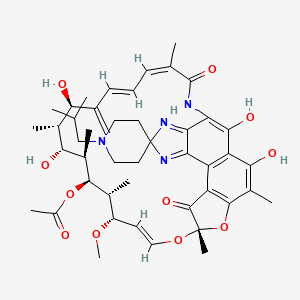

Dansylbradykinin is a fluorescently labeled peptide that combines the properties of bradykinin, a potent vasoactive peptide, with the dansyl group, a fluorescent moiety. Bradykinin is known for its role in vasodilation and inflammation, while the dansyl group is commonly used in biochemical assays due to its fluorescent properties. This combination allows for the study of bradykinin’s biological activities using fluorescence-based techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dansylbradykinin typically involves the conjugation of the dansyl group to the bradykinin peptide. The dansyl group is introduced using 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride), which reacts with the free amino groups of the peptide. The reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Dansylbradykinin undergoes various chemical reactions, including:

Substitution Reactions: The dansyl group can be substituted with other fluorescent moieties to create different labeled peptides.

Hydrolysis: The peptide bonds in bradykinin can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the sulfur-containing amino acids.

Common Reagents and Conditions:

Dansyl Chloride:

Sodium Bicarbonate: Acts as a base in the reaction.

Organic Solvents: Such as acetone, used as the reaction medium.

Major Products Formed:

Dansylated Peptides: The primary product is the dansylated bradykinin peptide.

Hydrolyzed Amino Acids: Resulting from the breakdown of the peptide.

Applications De Recherche Scientifique

Dansylbradykinin has a wide range of applications in scientific research:

Biochemistry: Used in the study of peptide interactions and enzyme activities.

Cell Biology: Employed in fluorescence microscopy to track the localization and movement of bradykinin receptors.

Pharmacology: Utilized in drug discovery to screen for inhibitors of bradykinin receptors.

Medical Research: Investigated for its role in inflammatory diseases and cardiovascular conditions.

Mécanisme D'action

Dansylbradykinin exerts its effects by binding to bradykinin receptors, specifically the kinin B1 and B2 receptors. These receptors are coupled with G proteins, which activate various intracellular signaling pathways. The binding of this compound to these receptors leads to the activation of downstream effectors such as phospholipase C, resulting in the release of intracellular calcium and the activation of protein kinase C. This cascade of events ultimately leads to vasodilation, increased vascular permeability, and the release of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Bradykinin: The parent peptide, known for its role in vasodilation and inflammation.

Fluorescein-Bradykinin: Another fluorescently labeled bradykinin peptide, using fluorescein instead of the dansyl group.

Rhodamine-Bradykinin: Uses rhodamine as the fluorescent moiety.

Uniqueness of Dansylbradykinin: this compound is unique due to the specific properties of the dansyl group, which provides a distinct fluorescence emission spectrum. This allows for its use in multiplexed assays where multiple fluorescent labels are used simultaneously. Additionally, the dansyl group is relatively stable and does not significantly alter the biological activity of bradykinin, making it a valuable tool for studying bradykinin’s functions in various biological systems.

Propriétés

Numéro CAS |

49745-27-9 |

|---|---|

Formule moléculaire |

C62H84N16O13S |

Poids moléculaire |

1293.5 g/mol |

Nom IUPAC |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C62H84N16O13S/c1-75(2)47-24-9-21-41-40(47)20-10-28-51(41)92(90,91)74-42(22-11-29-67-61(63)64)57(85)78-33-15-27-50(78)59(87)77-32-13-25-48(77)55(83)69-36-52(80)70-44(34-38-16-5-3-6-17-38)53(81)73-46(37-79)58(86)76-31-14-26-49(76)56(84)72-45(35-39-18-7-4-8-19-39)54(82)71-43(60(88)89)23-12-30-68-62(65)66/h3-10,16-21,24,28,42-46,48-50,74,79H,11-15,22-23,25-27,29-37H2,1-2H3,(H,69,83)(H,70,80)(H,71,82)(H,72,84)(H,73,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t42-,43-,44-,45-,46-,48-,49-,50-/m0/s1 |

Clé InChI |

BSTOHFYSCLJHHC-OHMBBIANSA-N |

SMILES isomérique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canonique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)

![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)